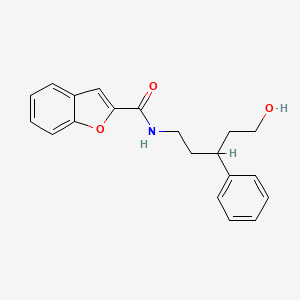

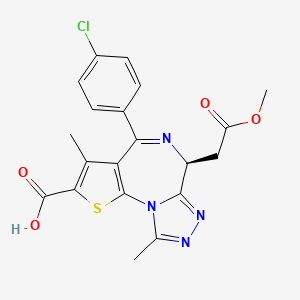

![molecular formula C19H17N5O B2677077 2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881474-05-1](/img/structure/B2677077.png)

2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes and has been shown to have a range of biochemical and physiological effects. In

科学的研究の応用

Synthesis and Application in Catalysis

"2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" and its derivatives have been identified as critical intermediates in the synthesis of rigid P-chiral phosphine ligands. These ligands, including variants like QuinoxP*, BenzP*, and DioxyBenzP*, have demonstrated exceptional enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. Such transformations are crucial for producing chiral pharmaceutical ingredients, showcasing the compound's utility in facilitating complex synthetic processes and contributing to medicinal chemistry (Imamoto et al., 2012).

Advancements in Polymer Science

Research into the polymerization of specific monomers incorporating "2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" structures has unveiled novel pathways for creating hyperbranched aromatic polyamides. These polymers exhibit unique properties due to the inherent structural characteristics of the quinoxaline moiety, such as enhanced solubility and thermal stability. This advancement is significant for developing new materials with potential applications in high-temperature environments, indicating the compound's impact on material science and engineering (Baek et al., 2003).

Contribution to Heterocyclic Chemistry

The compound also plays a crucial role in the synthesis of heterocyclic compounds, such as quinolines and pyrimidines, via sustainable catalytic processes. These reactions, characterized by high atom efficiency and selective bond formations, underscore the importance of "2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" in green chemistry. By enabling the formation of complex heterocycles under environmentally benign conditions, the compound aids in the exploration of new pharmaceuticals and agrochemicals, demonstrating its broad applicability in organic synthesis (Mastalir et al., 2016).

Biological Applications

In biological contexts, derivatives of "2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" have been explored for their antimicrobial activities. Studies on quinoxaline 1,4-dioxide derivatives, for instance, have revealed potent antimicrobial properties against various bacterial strains. This research not only extends the chemical compound's utility to the domain of microbiology but also highlights its potential as a scaffold for designing new antimicrobial agents, contributing to the ongoing battle against drug-resistant bacteria (Vieira et al., 2014).

特性

IUPAC Name |

2-amino-N-benzyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-24-17(20)15(19(25)21-11-12-7-3-2-4-8-12)16-18(24)23-14-10-6-5-9-13(14)22-16/h2-10H,11,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJCFNJGQIMBAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2676994.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide](/img/structure/B2677001.png)

![(5-Bromopyridin-3-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2677003.png)

![3-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone](/img/structure/B2677006.png)

![Methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2677014.png)

![1-benzyl-3-(2-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2677015.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2677017.png)